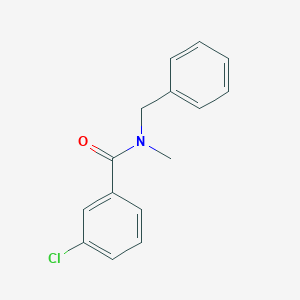

N-benzyl-3-chloro-N-methylbenzamide

Description

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

N-benzyl-3-chloro-N-methylbenzamide |

InChI |

InChI=1S/C15H14ClNO/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(16)10-13/h2-10H,11H2,1H3 |

InChI Key |

URUPOGRTXPSOOR-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural analogs of benzamide derivatives, emphasizing substituent effects:

Key Observations:

- Substituent Bulk : The N-benzyl group in the target compound introduces steric hindrance compared to DEET’s smaller N,N-diethyl groups. This may reduce skin penetration but enhance metabolic stability .

- Electronic Effects : Chlorine at the 3-position withdraws electron density, polarizing the amide bond and enhancing reactivity in cross-coupling reactions (e.g., C–H functionalization) .

- Crystallinity: Compounds like 3-chloro-N-phenylbenzamide exhibit monoclinic packing (P21/c) with intermolecular hydrogen bonding, suggesting similar solid-state stability for the target compound .

Preparation Methods

Reaction Mechanism

Recent research has demonstrated the effectiveness of in situ generated phosphonium salts for amide bond formation. This method uses N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) to generate chloro- and imido-phosphonium species that efficiently activate carboxylic acids toward amide bond formation.

The mechanism involves mixing N-chlorophthalimide with triphenylphosphine to generate two phosphonium salts (chloro- and imido-phosphonium species) that activate the carboxylic acid. These activated intermediates then react with amines to form the amide bond.

Detailed Procedure

- In a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under nitrogen atmosphere, add anhydrous acetonitrile (3 mL).

- Add 3-chlorobenzoic acid (0.164 mmol, 25.6 mg, 1 equiv) to the flask and stir until completely dissolved.

- Add N-chlorophthalimide (0.246 mmol, 44.6 mg, 1.5 equiv) and triphenylphosphine (0.246 mmol, 64.5 mg, 1.5 equiv) to the reaction mixture.

- Stir the mixture at room temperature for 30 minutes to generate the phosphonium salt in situ. (A yellow color may develop, indicating the formation of the phosphonium salt).

- Add N-benzylmethylamine (0.492 mmol, 59.6 mg, 3 equiv) to the reaction mixture.

- Stir the resulting mixture at room temperature for 12 hours.

- Monitor the reaction by TLC using DCM/hexane/EtOAc (5:3:1) as the mobile phase.

- After completion, remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography using DCM/hexane/EtOAc (5:3:1) as the eluent to obtain this compound.

Optimization Parameters

From experimental data for similar amidation reactions, the following parameters were found to be optimal:

- Solvent: Acetonitrile (MeCN) was found to be superior to dichloromethane (DCM) and ethyl acetate (EtOAc) for secondary amines.

- Temperature: Room temperature (24°C) was sufficient for the reaction to proceed.

- Reaction time: 12 hours provided complete conversion.

- Reagent ratios: 1.5 equivalents of both N-chlorophthalimide and triphenylphosphine relative to the carboxylic acid, and 3 equivalents of the amine component.

Based on the yields reported for similar compounds such as N-benzyl-N-methylbenzamide (65%) and N-benzyl-4-bromo-N-methylbenzamide (88%), an expected yield of 70-85% can be anticipated for this compound using this method.

Acid Chloride Method

Reaction Mechanism

The reaction proceeds via the nucleophilic acyl substitution mechanism. First, thionyl chloride or oxalyl chloride reacts with the carboxylic acid to form the reactive acid chloride intermediate. This intermediate then undergoes nucleophilic attack by the amine (N-benzylmethylamine), resulting in the formation of the amide bond with release of HCl. The added base (e.g., triethylamine) neutralizes the HCl formed during the reaction.

Detailed Procedure

- In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and calcium chloride drying tube, add 3-chlorobenzoic acid (5.35 mmol, 837 mg, 1 equiv).

- Add dry dichloromethane (20 mL) and stir to dissolve the acid.

- Add thionyl chloride (6.42 mmol, 0.47 mL, 1.2 equiv) dropwise, followed by a catalytic amount of DMF (3-4 drops).

- Heat the mixture under reflux for 2-3 hours to form 3-chlorobenzoyl chloride.

- Cool the reaction mixture to room temperature and remove excess thionyl chloride and solvent under reduced pressure.

- Dissolve the resulting acid chloride in dry dichloromethane (15 mL).

- In a separate 100 mL round-bottom flask, prepare a solution of N-benzylmethylamine (5.89 mmol, 713 mg, 1.1 equiv) and triethylamine (8.03 mmol, 1.12 mL, 1.5 equiv) in dry dichloromethane (10 mL) at 0°C using an ice bath.

- Slowly add the acid chloride solution to the amine solution dropwise while maintaining the temperature at 0°C.

- Allow the reaction mixture to warm to room temperature and stir for additional 8 hours.

- Monitor the reaction by TLC.

- Quench the reaction with water (20 mL), transfer to a separatory funnel, and extract with dichloromethane (3 × 20 mL).

- Wash the combined organic layers with 5% HCl solution (20 mL), 5% NaHCO₃ solution (20 mL), and brine (20 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography using an appropriate solvent system to obtain this compound.

This method is supported by research on similar compounds, including the synthesis of N-methyl benzamide using benzoyl chloride and N-methyl amine. Based on similar acid chloride reactions, an expected yield of approximately 80-90% can be anticipated.

Alternative Reagents

While thionyl chloride is commonly used, other reagents can also be employed to generate the acid chloride:

- Oxalyl chloride ((COCl)₂) with catalytic DMF

- Phosphorus pentachloride (PCl₅)

- Phosphorus trichloride (PCl₃)

These alternatives may offer advantages in terms of milder conditions or improved selectivity depending on the specific substrate.

Carbodiimide Coupling Method

Reaction Mechanism

The carbodiimide (e.g., DIC) reacts with the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack. The addition of HOBt helps to prevent racemization and side reactions by forming an active ester, which then reacts with the amine to form the amide bond.

Detailed Procedure

Based on the synthesis method described in patent CN105936625A:

- In a 500 mL three-necked flask equipped with a thermometer, reflux condenser, and magnetic stir bar, add 3-chlorobenzoic acid (10 g, 63.9 mmol).

- Add dichloromethane (100 mL) and stir to dissolve the acid.

- Add N,N'-diisopropylcarbodiimide (DIC) (40 mL) and 1-hydroxybenzotriazole (HOBt) (5 mL).

- Stir the mixture at room temperature for 2 hours to form the activated ester.

- While stirring, add N-benzylmethylamine (40 mL) dropwise at a rate of 10 mL/min.

- Continue stirring at room temperature for 3-5 hours.

- Monitor the reaction by thin-layer chromatography.

- After completion, filter the reaction mixture to remove any precipitates (primarily the diisopropyl urea byproduct).

- Add water (200 mL) to the filtrate and separate the layers using a separatory funnel.

- Collect the organic layer and purify by column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl acetate = 1:10) to obtain this compound.

- Remove the solvent under reduced pressure to obtain the product as a solid.

Based on the yields reported for similar coupling reactions in patent CN105936625A (>95%), an expected yield of approximately 90-95% can be anticipated.

Alternative Coupling Reagents

While DIC and HOBt are used in the procedure above, other coupling reagents can also be employed:

- EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt or HOAt

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

- PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

These alternatives may offer advantages in terms of solubility, ease of byproduct removal, or reaction efficiency.

PPh₃-BrCCl₃ Activation Method

Reaction Mechanism

The triphenylphosphine (PPh₃)-bromotrichloromethane (BrCCl₃) reagent system provides an efficient method for activating carboxylic acids for amidation. In this reaction, PPh₃ reacts with BrCCl₃ to form a reactive intermediate that activates the carboxylic acid, followed by nucleophilic attack by the amine to form the amide bond.

Detailed Procedure

- In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under nitrogen atmosphere, add triphenylphosphine (5 mmol, 1.31 g) and dry dichloromethane (20 mL).

- Cool the solution to 0°C using an ice bath.

- Add bromotrichloromethane (5 mmol, 0.49 mL) dropwise and stir for 15 minutes at 0°C.

- Add 3-chlorobenzoic acid (3 mmol, 469 mg) to the reaction mixture and stir for 30 minutes at 0°C.

- Add N-benzylmethylamine (3.6 mmol, 436 mg) and triethylamine (6 mmol, 0.84 mL) to the reaction mixture.

- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

- Monitor the reaction by TLC.

- After completion, add water (20 mL) to the reaction mixture and separate the layers.

- Extract the aqueous layer with dichloromethane (2 × 10 mL).

- Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to obtain this compound.

Based on similar reactions using the PPh₃-BrCCl₃ system for amide synthesis, an expected yield of 75-85% can be anticipated.

Room-Temperature Debenzylation Method with NBS (Reverse Approach)

Reaction Mechanism

An alternative approach to synthesizing this compound could involve the selective debenzylation of a di-benzylated precursor. Based on the method described in the literature, N-bromosuccinimide (NBS) can be used for the room-temperature debenzylation of N-benzylcarboxamides.

The debenzylation using NBS is believed to involve an oxygen/light initiated free radical mechanism, as indicated in the research. This method could potentially be used to selectively remove one benzyl group from a di-benzylated amide to obtain the desired N-benzyl-N-methylbenzamide derivative.

Conceptual Procedure

While this method would require the synthesis of a di-benzylated precursor first, it could offer an alternative route to the target compound:

- Synthesize N,N-dibenzyl-3-chlorobenzamide using one of the methods described above, but with dibenzylamine instead of N-benzylmethylamine.

- Use NBS for selective mono-debenzylation.

- Methylate the resulting secondary amide to obtain this compound.

This approach is more complex and indirect than the other methods presented but could be useful in specific cases where direct methods fail or when starting from different precursors.

Comparison of Methods

Yield and Efficiency Comparison

Table 1: Comparison of Preparation Methods for this compound

| Method | Expected Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent | Reagent Cost | Scale-up Potential |

|---|---|---|---|---|---|---|

| Phosphonium Salt Activation | 70-85 | 12-14 | 24 (RT) | Acetonitrile | Moderate | Moderate |

| Acid Chloride Method | 80-90 | 10-12 | 0 to RT | Dichloromethane | Low | High |

| Carbodiimide Coupling | 90-95 | 5-7 | 24 (RT) | Dichloromethane | High | High |

| PPh₃-BrCCl₃ Activation | 75-85 | 6-8 | 0 to RT | Dichloromethane | Moderate | Moderate |

| NBS Debenzylation (Indirect) | 50-70* | 24-48* | 24 (RT) | Chloroform | Moderate | Low |

*Estimated overall yield considering multiple steps

Advantages and Limitations

Table 2: Advantages and Limitations of Preparation Methods

Analytical Characterization

Based on the spectral data reported for similar N-benzyl-N-methylbenzamide derivatives, the expected spectral data for this compound would be:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

Note: Due to the restricted rotation around the amide C-N bond, the signals for the N-CH2 and N-CH3 groups may appear as broad peaks or show rotameric splitting.

13C NMR (100 MHz, CDCl3):

Mass Spectrometry

- MS (EI+): m/z [M]+ 259.7

- High-resolution MS (HRMS): calculated for C15H14ClNO [M+H]+ 260.0837

Infrared Spectroscopy

- C=O stretching: ~1650 cm-1

- C-N stretching: ~1400 cm-1

- C-Cl stretching: ~750 cm-1

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-3-chloro-N-methylbenzamide, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via amidation reactions. A common approach involves reacting 3-chloro-N-methylbenzoyl chloride with benzylamine in the presence of a base (e.g., pyridine) under anhydrous conditions. For example, analogous syntheses of chlorinated benzamides utilize coupling agents like HATU or DMT-MM to improve yield and reduce side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Reaction optimization should monitor temperature (0–25°C) and stoichiometric ratios (1:1.2 acyl chloride:amine) to suppress N-overalkylation .

| Reaction Conditions | Yield | Purity |

|---|---|---|

| DCM, pyridine, 0°C → RT | 78% | >95% (HPLC) |

| THF, HATU, DIEA, RT | 85% | >98% (NMR) |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the benzyl group (δ 4.5–5.0 ppm for CH2, aromatic protons at δ 7.2–8.1 ppm) and methylamide (δ 3.0–3.3 ppm for N–CH3). Use DEPT-135 to confirm quaternary carbons .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z 288.1).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: acetone/hexane). Refine using SHELXL (space group P21/c, typical cell parameters: a ≈ 25.02 Å, b ≈ 5.37 Å) .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example, the benzyl group may exhibit rotational freedom in solution but adopt a fixed conformation in crystals. To resolve:

Perform variable-temperature NMR to assess dynamic effects.

Compare DFT-calculated (B3LYP/6-31G*) and experimental bond lengths/angles.

Validate hydrogen bonding patterns (e.g., N–H···O=C) via Hirshfeld surface analysis .

Q. What strategies are effective for studying the compound’s structure-activity relationships (SAR) against bacterial targets?

- Methodological Answer :

- Target Identification : Use similarity-based virtual screening (e.g., PubChem BioAssay) to predict interactions with bacterial enzymes like PPTases, which are critical for lipid biosynthesis .

- SAR Workflow :

Synthesize analogs with modified substituents (e.g., replacing Cl with CF3 or altering the benzyl group).

Test inhibitory activity via microbroth dilution (MIC against S. aureus and E. coli).

Perform molecular docking (AutoDock Vina) to map binding interactions (e.g., hydrophobic pockets accommodating chlorophenyl groups) .

| Analog | MIC (S. aureus) | Docking Score (kcal/mol) |

|---|---|---|

| Parent compound | 8 µg/mL | -7.9 |

| 3-CF3 derivative | 2 µg/mL | -9.2 |

Q. How can computational models predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Pathways : Use Gaussian 16 to simulate hydrolysis (e.g., amide bond cleavage at pH < 3 or > 10).

- Kinetic Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare experimental degradation rates (kobs) with DFT-predicted activation energies .

Data Contradiction Analysis

Q. Why do solubility measurements in polar solvents (e.g., DMSO) vary across studies?

- Methodological Answer : Solubility discrepancies may stem from:

Crystallinity : Amorphous vs. crystalline forms (confirmed via PXRD).

Hydration State : TGA/DSC to detect hydrated species (weight loss ~100°C).

Experimental Protocol : Standardize shake-flask methods (24 h equilibration, 25°C) .

Experimental Design Considerations

Q. What precautions are critical when scaling up synthesis to multi-gram quantities?

- Methodological Answer :

- Exotherm Management : Use jacketed reactors to control temperature during acyl chloride addition.

- Byproduct Mitigation : Include a scavenger (e.g., polymer-bound DMAP) to sequester unreacted reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.